
N-(4-Methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydrochinazolin-7-carbonsäureamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of quinazoline, a class of organic compounds with a bicyclic structure consisting of two fused six-membered aromatic rings, one of which is nitrogen-containing . The presence of the methoxyphenyl and phenethyl groups, along with the dioxo functionality, suggest potential for interesting chemical properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would likely show aromaticity in the quinazoline portion of the molecule, with potential for interesting electronic effects due to the presence of the methoxyphenyl and phenethyl groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the aromatic systems and the electron-donating methoxy group. The carbonyl groups could potentially undergo nucleophilic addition reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely result in a relatively high boiling point and low water solubility .Wissenschaftliche Forschungsanwendungen
- Formazane sind Verbindungen, die die charakteristische Azohydrazongruppe (-N=-C=-NH-) enthalten. Sie dienen als Farbstoffe, Liganden in der Komplexbildung und analytische Reagenzien aufgrund ihrer intensiven Farbe, was sie zu hervorragenden Indikatoren für Redoxreaktionen macht .
- Die Synthese von N-(4-Methoxybenzyliden)-4-methylanilin beinhaltet das Rückflussieren von 4-Methoxybenzaldehyd und 4-Methylanilin in Gegenwart von Eisessig. Die resultierende Schiff-Base wird dann mit Diazoniumchlorid behandelt, um das gewünschte Formazan zu ergeben .
- Formazane zeigen biologische Aktivität. Während spezifische Studien zu dieser Verbindung begrenzt sind, können ihre Struktur und Substituenten ihre Wechselwirkungen mit biologischen Systemen beeinflussen .
Formazan-Synthese
Biologische Aktivität
Kristallographie und Spektroskopie
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 4-methoxybenzaldehyde with 2-phenylethylamine to form the corresponding Schiff base, which is then cyclized with ethyl acetoacetate to form the tetrahydroquinazoline ring. The resulting compound is then reacted with phosgene to form the corresponding acid chloride, which is then reacted with the amine group of glycine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-phenylethylamine", "ethyl acetoacetate", "phosgene", "glycine" ], "Reaction": [ "Condensation of 4-methoxybenzaldehyde with 2-phenylethylamine to form the corresponding Schiff base", "Cyclization of the Schiff base with ethyl acetoacetate to form the tetrahydroquinazoline ring", "Reaction of the resulting compound with phosgene to form the corresponding acid chloride", "Reaction of the acid chloride with the amine group of glycine to form the final product" ] } | |
CAS-Nummer |
892292-13-6 |
Molekularformel |
C24H21N3O4 |
Molekulargewicht |
415.449 |
IUPAC-Name |
N-(4-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H21N3O4/c1-31-19-10-8-18(9-11-19)25-22(28)17-7-12-20-21(15-17)26-24(30)27(23(20)29)14-13-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,25,28)(H,26,30) |
InChI-Schlüssel |
WJTAHHSTOPURSY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


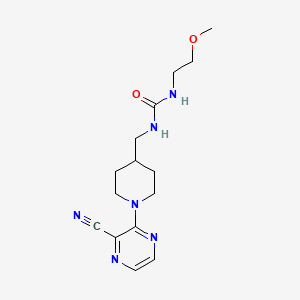
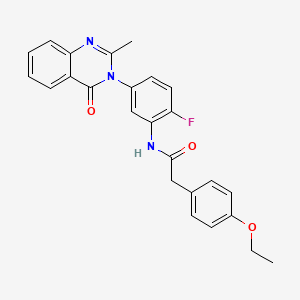
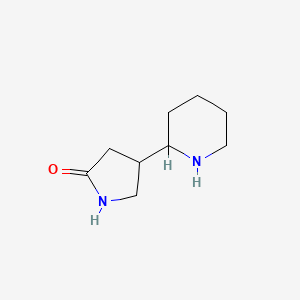
![1-[2-(4-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2593967.png)

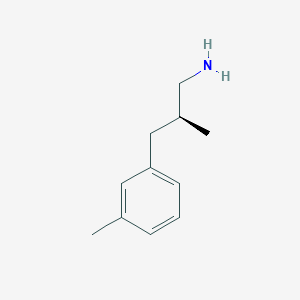
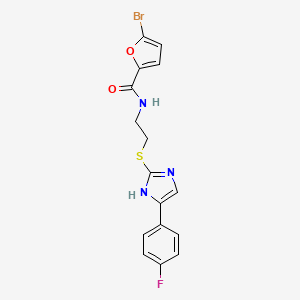
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2593974.png)
![3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid](/img/structure/B2593976.png)
![N-(1-Cyanocyclohexyl)-2-[[(2S,3R)-2-(3,4-difluorophenyl)oxolan-3-yl]amino]propanamide](/img/structure/B2593978.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2593981.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2593983.png)

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B2593986.png)
